

A Technical Guide to Boc-NH-PEG5-CH2CH2COOH: Properties and Applications

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Compound of Interest

Compound Name: Boc-NH-PEG5-CH2CH2COOH

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG5-CH2CH2COOH is a heterobifunctional crosslinker that plays a crucial role in modern biopharmaceutical research and development. This molecule incorporates a polyethylene glycol (PEG) spacer, which enhances solubility and reduces steric hindrance, flanked by a tert-butyloxycarbonyl (Boc) protected amine and a terminal carboxylic acid. This unique structure allows for the sequential and controlled conjugation of different molecules, making it an invaluable tool in the synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive overview of the properties, applications, and experimental protocols related to Boc-NH-PEG5-CH2CH2COOH.

Core Properties

The physical and chemical properties of **Boc-NH-PEG5-CH2CH2COOH** are summarized below. These properties are essential for its handling, storage, and application in various experimental settings.

Physicochemical and Structural Data



Property	Value	Source(s)
Molecular Formula	C18H35NO9	[1]
Molecular Weight	409.47 g/mol	[1]
Appearance	Colorless to yellowish viscous liquid or solid	[2][3]
Purity	≥95% to ≥97%	[1]
CAS Number	1347750-78-0	[1][4]
SMILES	O=C(OC(C) (C)C)NCCOCCOCCOCC OCCC(O)=O	[1]

Computational Data

Property	Value	Source(s)
Topological Polar Surface Area (TPSA)	121.78 Ų	[1]
LogP	1.0688	[1]
Hydrogen Bond Acceptors	8	[1]
Hydrogen Bond Donors	2	[1]
Rotatable Bonds	18	[1]

Storage and Handling



Condition	Recommendation	Source(s)
Long-term Storage	-20°C or -18°C, protected from light	[2][5]
Short-term Storage / Shipping	Room temperature (in continental US)	[1][6]
Stock Solution Storage	-80°C for 6 months; -20°C for 1 month	[6]

Applications

Boc-NH-PEG5-CH2CH2COOH is a versatile linker used in a variety of applications within the fields of drug delivery, bioconjugation, and nanotechnology.[4]

- PROTAC Synthesis: This molecule is a commonly used PEG-based linker in the synthesis of PROTACs.[6] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target protein's degradation.[6] The PEG linker in Boc-NH-PEG5-CH2CH2COOH provides the necessary spacing and improves the solubility of the resulting PROTAC.
- Antibody-Drug Conjugates (ADCs): It can be used as a linker in the synthesis of ADCs, which are targeted cancer therapies that deliver a potent cytotoxic agent to cancer cells via a monoclonal antibody.[7]
- Peptide Synthesis and Modification: The Boc-protected amine and terminal carboxylic acid
 make it suitable for use in solid-phase peptide synthesis (SPPS) and for the PEGylation of
 peptides and proteins.[8][9] PEGylation can improve the pharmacokinetic properties of
 therapeutic proteins and peptides.[5]
- Surface Modification: This linker can be used to modify the surface of nanoparticles and other materials to improve their biocompatibility and to attach targeting ligands for drug delivery applications.[10][11]

Experimental Protocols



The following are detailed experimental protocols for the two primary reactions involving **Boc-NH-PEG5-CH2CH2COOH**: the coupling of the carboxylic acid to an amine and the deprotection of the Boc group to reveal a primary amine.

EDC/NHS Coupling of the Carboxylic Acid

This protocol describes the activation of the terminal carboxylic acid of **Boc-NH-PEG5-CH2CH2COOH** using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable amide bond with an amine-containing molecule (e.g., a protein, peptide, or small molecule).

Materials:

- Boc-NH-PEG5-CH2CH2COOH
- · Amine-containing molecule
- EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- NHS (N-hydroxysuccinimide) or Sulfo-NHS
- Activation Buffer: 0.1 M MES, pH 5.5-6.0
- Coupling Buffer: PBS, pH 7.2-7.5
- Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine
- Anhydrous DMF or DMSO
- Desalting column or dialysis equipment for purification

Procedure:

- Reagent Preparation:
 - Allow all reagents to equilibrate to room temperature before use.
 - Prepare a stock solution of Boc-NH-PEG5-CH2CH2COOH (e.g., 10 mg/mL) in anhydrous DMF or DMSO.



- Prepare a solution of the amine-containing molecule in the Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL).
- Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer.
- Activation of Carboxylic Acid:
 - In a reaction vessel, combine the Boc-NH-PEG5-CH2CH2COOH solution with the Activation Buffer.
 - Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the Boc-NH-PEG5-CH2CH2COOH.
 - Vortex the mixture gently and incubate for 15-30 minutes at room temperature to form the NHS ester.
- Conjugation to Amine:
 - Add the activated Boc-NH-PEG5-CH2CH2COOH-NHS ester solution to the solution of the amine-containing molecule. A 1.5 to 10-fold molar excess of the activated linker to the amine-containing molecule is a common starting point, but this may require optimization.
 - Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
- Quenching the Reaction:
 - Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.
 - Incubate for 15-30 minutes at room temperature.
- Purification:
 - Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or by dialysis against an appropriate buffer (e.g., PBS).

Deprotection of the Boc Group

Foundational & Exploratory





This protocol describes the removal of the Boc protecting group to expose the primary amine, which can then be used for subsequent conjugation reactions.

Materials:

- Boc-protected conjugate
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM) or other suitable solvent
- Toluene (for azeotropic removal of TFA)
- Saturated sodium bicarbonate solution (for neutralization)

Procedure:

- Dissolution:
 - Dissolve the Boc-protected conjugate in a suitable solvent such as DCM.
- Deprotection Reaction:
 - Add trifluoroacetic acid (TFA) to the solution. A common method is to use a mixture of TFA and DCM (e.g., 1:1 v/v) or neat TFA.[12][13]
 - Stir the reaction mixture at room temperature for 1-3 hours.[13] The reaction progress can be monitored by TLC or LC-MS.
- Removal of TFA:
 - Concentrate the reaction mixture under reduced pressure to remove the bulk of the TFA and solvent.
 - To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this azeotropic removal process 2-3 times.[13]
- Neutralization and Extraction (if necessary):



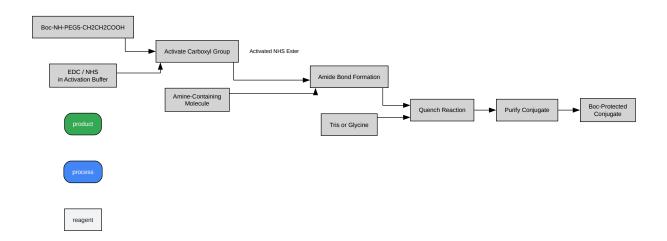
- If the product is not a salt or if a neutral amine is required, dissolve the residue in a suitable organic solvent and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
- Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected product.

Purification:

 If necessary, purify the deprotected product using an appropriate chromatographic method.

Visualized Workflows

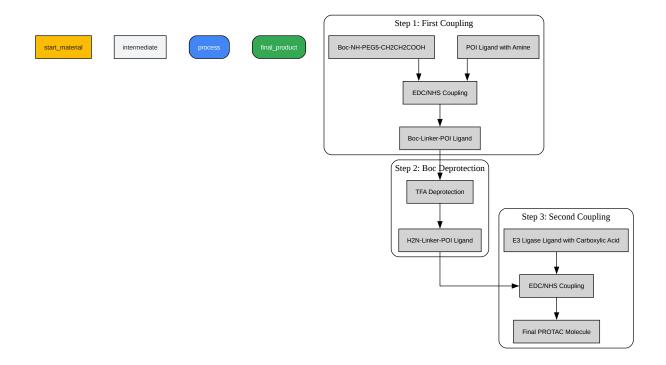
The following diagrams illustrate the experimental workflows for the key applications of **Boc-NH-PEG5-CH2COOH**.





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Caption: Workflow for EDC/NHS mediated amide bond formation.



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Caption: General workflow for the synthesis of a PROTAC molecule.

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